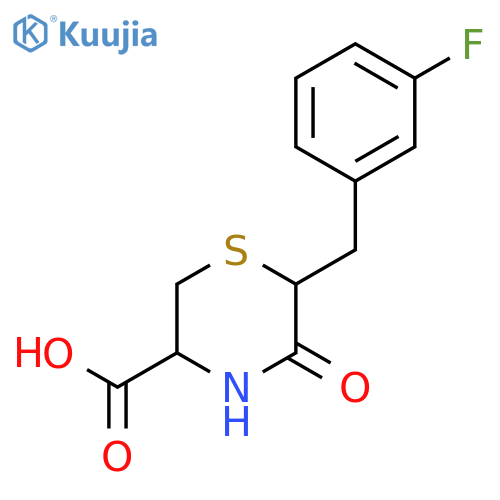

Cas no 1269527-54-9 (6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid)

1269527-54-9 structure

商品名:6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

CAS番号:1269527-54-9

MF:C12H12FNO3S

メガワット:269.29198551178

CID:5039041

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

-

- インチ: 1S/C12H12FNO3S/c13-8-3-1-2-7(4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17)

- InChIKey: FHDRMGXAVGKUPH-UHFFFAOYSA-N

- ほほえんだ: S1CC(C(=O)O)NC(C1CC1C=CC=C(C=1)F)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 339

- トポロジー分子極性表面積: 91.7

- 疎水性パラメータ計算基準値(XlogP): 1.7

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM492125-1g |

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylicacid |

1269527-54-9 | 97% | 1g |

$618 | 2024-08-02 | |

| Ambeed | A600999-1g |

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid |

1269527-54-9 | 97% | 1g |

$515.0 | 2025-02-21 |

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1269527-54-9 (6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1269527-54-9)6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):464.0